N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-[(2-methylphenyl)methyl]ethanediamide
Description
N-[2-(Furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-[(2-methylphenyl)methyl]ethanediamide is a structurally complex molecule featuring a fused heterocyclic framework. The compound incorporates a furan ring (oxygen-containing heterocycle), a thiophene-2-sulfonyl group (sulfur-containing sulfonamide), and a 2-methylphenyl (o-tolyl) substituent bridged by an ethanediamide moiety. The sulfonyl group enhances polarity and may influence solubility or binding affinity, while the ethanediamide linker provides conformational rigidity compared to single-amide analogs .
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-N-[(2-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c1-14-6-2-3-7-15(14)12-21-19(23)20(24)22-13-17(16-8-4-10-27-16)29(25,26)18-9-5-11-28-18/h2-11,17H,12-13H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLNPSUGTIZDFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N’-[(2-methylphenyl)methyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene derivatives, followed by their functionalization and coupling.
Preparation of Furan and Thiophene Derivatives: The furan ring can be synthesized through the Paal-Knorr synthesis, while the thiophene ring can be prepared via the Gewald reaction.
Functionalization: The furan and thiophene rings are functionalized with sulfonyl and ethyl groups, respectively, under controlled conditions.
Coupling Reaction: The final step involves coupling the functionalized furan and thiophene derivatives with ethanediamide under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N’-[(2-methylphenyl)methyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N’-[(2-methylphenyl)methyl]ethanediamide is largely dependent on its interaction with biological targets. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural features are compared below with analogous molecules from recent literature:
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula.
Structural and Electronic Differences
- Sulfonyl vs. Thiophene Substituents: The target compound’s thiophene-2-sulfonyl group increases polarity and hydrogen-bonding capacity compared to non-sulfonylated analogs like the thiophen-3-yl derivative in . Sulfonyl groups enhance solubility in polar solvents (e.g., DMSO) but may reduce membrane permeability .
- Ethanediamide vs.
- Heterocyclic Diversity : Replacing thiazole (in ) with furan and thiophene alters electronic properties. Furan’s oxygen atom provides weaker electron-donating effects than thiophene’s sulfur, influencing reactivity in electrophilic substitution .
Biological Activity
N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-[(2-methylphenyl)methyl]ethanediamide is a complex organic compound notable for its potential biological activities. This compound features a unique structural configuration that includes a furan ring and a thiophene sulfonyl group, which are known to influence its pharmacological properties. The molecular formula of this compound is C22H21N3O5S2, with a molecular weight of 471.55 g/mol. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be depicted as follows:
- Molecular Formula : C22H21N3O5S2
- Molecular Weight : 471.55 g/mol
- LogP : 2.0845 (indicating moderate lipophilicity)
- Hydrogen Bond Acceptors : 9
- Hydrogen Bond Donors : 3
- Polar Surface Area : 98.146 Ų
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H21N3O5S2 |
| Molecular Weight | 471.55 g/mol |
| LogP | 2.0845 |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 3 |
| Polar Surface Area | 98.146 Ų |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives containing furan and thiophene rings can inhibit bacterial growth effectively, suggesting that this compound may possess similar activity due to its structural components .
Anticancer Potential
The anticancer potential of compounds with similar structures has been explored in various studies. For example, furan and thiophene derivatives have been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation . The specific effects of this compound on cancer cell lines remain to be fully elucidated but warrant further investigation.
Enzyme Inhibition
Inhibitory activities against specific enzymes have also been reported for related compounds. For instance, sulfonamide derivatives are known to inhibit carbonic anhydrase and other key enzymes involved in metabolic processes . The potential for this compound to act as an enzyme inhibitor could provide insights into its therapeutic applications.
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial effects of various thiophene-containing compounds found that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell membranes, highlighting the importance of structural features in determining biological efficacy .
Case Study 2: Anticancer Activity
In vitro studies on furan-based compounds demonstrated their ability to inhibit the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism involved the induction of oxidative stress leading to apoptosis, suggesting that this compound may exhibit similar properties .
Q & A
Basic: What are the standard synthetic pathways for synthesizing this compound, and what are the critical steps for ensuring purity?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Protection/deprotection of functional groups : For example, benzyl or acetyl groups may shield reactive hydroxyl or amine moieties during coupling reactions. demonstrates the use of acetyl (Ac₂O) and benzyl groups to protect sugar derivatives, which can be adapted for furan/thiophene systems .
- Sulfonation of thiophene : Thiophene-2-sulfonyl groups are introduced via sulfonating agents (e.g., thiophene sulfonyl chloride) under controlled conditions.
- Coupling reactions : Amide bond formation between the ethylenediamine backbone and substituted aromatic groups (e.g., 2-methylphenylmethyl) using coupling agents like EDCI or DCC.
- Purification : Column chromatography with solvent systems like ethyl acetate/hexane (as in ) or recrystallization ensures high purity. Monitoring via TLC and NMR (¹H/¹³C) is critical .
Advanced: How can regioselectivity challenges during thiophene sulfonation be addressed?
Answer:
Regioselectivity in thiophene sulfonation is influenced by:
- Catalysts : Lewis acids like TMSOTf (trimethylsilyl triflate) can direct sulfonation to the 2-position of thiophene, as seen in ’s synthesis of sulfonate esters .
- Temperature control : Low temperatures (-40°C to -20°C) minimize side reactions, as demonstrated in ’s use of cryogenic conditions during sulfonyl group activation.
- Electronic effects : Electron-donating/withdrawing substituents on thiophene can guide sulfonation. Computational modeling (DFT) may predict reactive sites to optimize conditions.
Basic: What spectroscopic and analytical methods are recommended for structural confirmation?
Answer:
- ¹H/¹³C NMR : Key for identifying proton environments (e.g., furan α-protons at δ 6.2–7.4 ppm, thiophene sulfonyl protons at δ 7.1–7.5 ppm) and carbon shifts (e.g., carbonyl carbons at δ 165–175 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves stereochemistry and bond angles, as applied in for a thiophene-containing Schiff base .
Advanced: How can researchers reconcile contradictions in reported biological activity data for similar ethanediamide derivatives?
Answer:
Discrepancies may arise from:
- Impurity profiles : Use HPLC-MS to quantify byproducts (e.g., unreacted intermediates) that may skew bioactivity results .
- Assay variability : Standardize in vitro assays (e.g., enzyme inhibition IC₅₀) across studies. highlights the importance of purity (>95%) for reliable pharmacological data .
- Structural analogs : Compare with compounds like N'-(1,2-oxazol-3-yl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide (), which show divergent activities due to electronic effects from substituents .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at -20°C in airtight, light-resistant vials to prevent degradation of sulfonyl and amide groups.
- Desiccants : Use silica gel to minimize hydrolysis of the sulfonyl moiety.
- Solvent compatibility : Avoid protic solvents (e.g., water, methanol) for long-term storage; anhydrous DMSO or DCM is preferred .
Advanced: What strategies minimize byproduct formation during the coupling of the furan-thiophene sulfonyl ethyl group?
Answer:
- Stoichiometric precision : Use a 10–20% excess of the sulfonyl ethyl intermediate to drive the reaction forward (as in ’s glycosylation steps) .
- Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates amide bond formation while reducing side reactions.
- In situ monitoring : Real-time FTIR or Raman spectroscopy tracks reaction progress and identifies intermediates, enabling timely quenching .
Basic: What safety precautions are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis, especially when handling volatile reagents (e.g., TMSOTf in ) .
- First aid : In case of inhalation, move to fresh air and seek medical attention (per ’s guidelines for related amines) .
Advanced: How can computational methods aid in predicting the compound’s reactivity or binding affinity?
Answer:
- Molecular docking : Predict interactions with biological targets (e.g., enzymes) using software like AutoDock or Schrödinger. ’s mention of thiophene’s electronic properties supports this approach .
- DFT calculations : Model sulfonation energetics or amide bond stability to guide synthetic optimization.
- QSAR models : Relate structural features (e.g., logP, polar surface area) to observed activities for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
